molecular formula C23H20F3N3OS B12482190 N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide

N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide

Cat. No.: B12482190
M. Wt: 443.5 g/mol
InChI Key: WLFVUZNUYQRODA-UHFFFAOYSA-N
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Description

N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-2-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(pyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide
  • 4-(pyrrolidin-1-yl)benzonitrile derivatives
  • 2-(pyrrolidin-1-yl)pyrimidines

Uniqueness

N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high thermal and chemical stability.

Properties

Molecular Formula

C23H20F3N3OS

Molecular Weight

443.5 g/mol

IUPAC Name

N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]naphthalene-2-carboxamide

InChI

InChI=1S/C23H20F3N3OS/c24-23(25,26)18-9-10-20(29-11-3-4-12-29)19(14-18)27-22(31)28-21(30)17-8-7-15-5-1-2-6-16(15)13-17/h1-2,5-10,13-14H,3-4,11-12H2,(H2,27,28,30,31)

InChI Key

WLFVUZNUYQRODA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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